4-(2,4-dichlorobenzylidene)-2-(3-nitrophenyl)-1,3-oxazol-5(4H)-one
Overview
Description
4-(2,4-dichlorobenzylidene)-2-(3-nitrophenyl)-1,3-oxazol-5(4H)-one is a useful research compound. Its molecular formula is C16H8Cl2N2O4 and its molecular weight is 363.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 361.9861121 g/mol and the complexity rating of the compound is 587. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Optical Storage and Birefringence
One application involves the synthesis of polymers with potential for reversible optical storage. The cooperative motion of polar side groups in amorphous polymers, for instance, leads to significant shifts in absorption maxima and enables photoinduced birefringence, which can be both induced and erased. This behavior suggests potential uses in optical data storage technologies (X. Meng, A. Natansohn, C. Barrett, & P. Rochon, 1996).
Nonlinear Optical Properties
Derivatives of oxazolone, specifically designed with push-pull geometry, exhibit high two-photon absorption cross-sections. This property, attributed to a highly conjugated π-system, positions these derivatives as candidates for applications requiring nonlinear optical materials. The introduction of electron donor and acceptor groups significantly enhances these properties, making the compounds suitable for photonics and electronics (Catarina A. B. Rodrigues et al., 2012).
Liquid Crystalline Behavior
The liquid crystalline phase behavior of azobenzene dyes, including those with nitro groups on the terminal phenyl ring, has been studied for their potential in creating thermotropic mesophases. This research suggests applications in displays and other devices where liquid crystal properties are essential (D. Campbell, L. Dix, & P. Rostron, 1995).
Synthesis of Oxazolone Derivatives
Research into the synthesis of substituted dibenz[b,f][1,4]oxazepine-11(10H)-ones from polynitroaromatic compounds highlights the chemical versatility and potential for creating a wide range of compounds with diverse applications, from materials science to potentially pharmacologically active molecules (A. V. Samet et al., 2005).
Structural Studies and Tautomerism
The study of the structure of 4-nitroso-5-aminopyrazole and its salts provides insights into tautomerism, protonation, and E/Z isomerism. Understanding these structural properties is crucial for designing compounds with specific optical or electronic properties (M. Holschbach et al., 2003).
Properties
IUPAC Name |
(4E)-4-[(2,4-dichlorophenyl)methylidene]-2-(3-nitrophenyl)-1,3-oxazol-5-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8Cl2N2O4/c17-11-5-4-9(13(18)8-11)7-14-16(21)24-15(19-14)10-2-1-3-12(6-10)20(22)23/h1-8H/b14-7+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWGJFSNJLVRHBX-VGOFMYFVSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=NC(=CC3=C(C=C(C=C3)Cl)Cl)C(=O)O2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=N/C(=C/C3=C(C=C(C=C3)Cl)Cl)/C(=O)O2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8Cl2N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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